![molecular formula C16H22N2O4 B12225962 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one](/img/structure/B12225962.png)
6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one
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Overview
Description
6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a morpholinone ring fused with a tetrahydroisoquinoline moiety, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Scientific Research Applications
6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit p-glycoprotein, a multidrug resistance efflux pump, thereby enhancing the efficacy of certain chemotherapeutic agents . Additionally, it can induce DNA strand breaks and arrest cancer cells at specific phases of the cell cycle .
Comparison with Similar Compounds
6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the morpholinone ring, making it less complex and potentially less versatile.
1,2,3,4-Tetrahydroisoquinoline: This simpler compound lacks the methoxy substitutions and the morpholinone ring, resulting in different chemical properties and reactivity.
Thalicarpine: A natural alkaloid with a similar isoquinoline structure, known for its antineoplastic activity and ability to inhibit p-glycoprotein.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]morpholin-3-one |
InChI |
InChI=1S/C16H22N2O4/c1-20-14-5-11-3-4-18(8-12(11)6-15(14)21-2)9-13-7-17-16(19)10-22-13/h5-6,13H,3-4,7-10H2,1-2H3,(H,17,19) |
InChI Key |
WGCREOXERRKADA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3CNC(=O)CO3)OC |
Origin of Product |
United States |
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